molecular formula C19H14ClFN4OS B2566532 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide CAS No. 894050-15-8

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide

Cat. No. B2566532
CAS RN: 894050-15-8
M. Wt: 400.86
InChI Key: QKAZDGYJCNYSCD-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. Thiazolo[3,2-b][1,2,4]triazoles have shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-b]benzimidazoles using PPA or [hydroxy(tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles was determined by (1)H NMR, (13)C NMR, and X-ray analysis .


Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazoles are characterized by their potent anticancer activity. The structures of these compounds were determined by (1)H NMR, (13)C NMR, and X-ray analysis .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One study involves the design and synthesis of thiazolo[3,2-a] pyrimidine derivatives, showcasing significant anti-inflammatory and antinociceptive activities, with some compounds demonstrating lower ulcerogenic activity and higher safety profiles (Alam, Khan, Siddiqui, & Ahsan, 2010). These findings suggest the potential for developing new therapeutic agents with improved safety and efficacy profiles for treating pain and inflammation.

Structural Characterization and Potential Anticancer Activity

Another research effort highlights the synthesis and structural characterization of two structural analogs with potential cytotoxic activities, supported by detailed spectral data and crystal structures obtained from synchrotron X-ray powder diffraction (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017). This study underscores the importance of structural analysis in the development of novel anticancer agents.

Antimicrobial and Antitumor Potential

Research into novel fluorine-containing compounds has shown promising antimicrobial and antitumor activities, suggesting the potential for these molecules to serve as lead compounds in the development of new therapeutic agents (Hammam, El-Salam, Mohamed, & Hafez, 2005). These findings indicate the broad applicability of such compounds in addressing various health concerns, including infections and cancer.

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties , suggesting that this compound may also target cancer cells.

Mode of Action

The exact mode of action of This compound It is mentioned that the compound showed superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The biochemical pathways affected by This compound Given its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Result of Action

The molecular and cellular effects of This compound Based on its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.

Future Directions

The future directions for the research and development of thiazolo[3,2-b][1,2,4]triazoles, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide”, involve the advancement of novel potential drug candidates having better efficacy and selectivity . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAZDGYJCNYSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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